5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde

Description

Structural Characterization and Nomenclature of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde

IUPAC Nomenclature and Systematic Naming Conventions

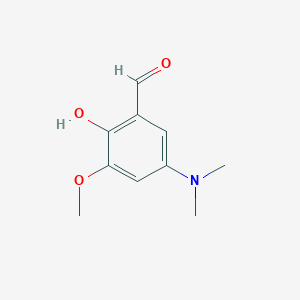

The systematic name 5-(dimethylamino)-2-hydroxy-3-methoxybenzaldehyde follows IUPAC rules by prioritizing functional groups in descending order of seniority (aldehyde > hydroxyl > methoxy > dimethylamino). The benzaldehyde core (C₆H₅CHO) is numbered such that the aldehyde group occupies position 1. Substituents are assigned positions based on the lowest possible locants:

- Hydroxyl (-OH) at position 2.

- Methoxy (-OCH₃) at position 3.

- Dimethylamino (-N(CH₃)₂) at position 5.

Alternative names include 5-dimethylamino-3-methoxysalicylaldehyde , reflecting its structural similarity to salicylaldehyde derivatives (2-hydroxybenzaldehyde). The CAS registry number 262614-68-6 and molecular formula C₁₀H₁₃NO₃ are consistent across databases.

Table 1: Key Identifiers of the Compound

| Property | Value |

|---|---|

| IUPAC Name | 5-(dimethylamino)-2-hydroxy-3-methoxybenzaldehyde |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| CAS Number | 262614-68-6 |

| SMILES | CN(C)C₁=CC(=C(C(=C₁)OC)O)C=O |

Molecular Geometry and Conformational Analysis

The compound adopts a planar aromatic benzaldehyde core, with substituents influencing steric and electronic interactions:

- Methoxy and hydroxyl groups at positions 2 and 3 create an intramolecular hydrogen bond (O-H⋯O), stabilizing the ortho-substituted arrangement.

- Dimethylamino group at position 5 introduces steric bulk but enhances electron donation via resonance.

Density Functional Theory (DFT) studies on analogous compounds reveal:

Properties

IUPAC Name |

5-(dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-4-7(6-12)10(13)9(5-8)14-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHPPCCDWYBGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596101 | |

| Record name | 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262614-68-6 | |

| Record name | 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Metal Salts of Hydroxy-Methoxy Benzaldehydes

A key method, adapted from related benzaldehyde derivatives such as 2-hydroxy-5-methoxybenzaldehyde, involves:

- Step 1: Reacting crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form a metal salt of the hydroxy-methoxy benzaldehyde.

- Step 2: Isolating the metal salt by filtration or other separation techniques.

- Step 3: Alkylating the metal salt with an appropriate alkylating agent, such as dimethyl sulfate, under controlled temperature conditions to introduce the dimethylamino group.

This process is advantageous because it avoids the need for toxic reagents like hydrogen cyanide and eliminates expensive purification steps such as distillation or chromatography of the benzaldehyde precursor before alkylation. The alkylation of the metal salt proceeds at lower temperatures, reducing costs and improving yields.

| Step | Reaction Component | Description |

|---|---|---|

| 1 | Crude 2-hydroxy-5-methoxybenzaldehyde + Metal hydroxide | Formation of metal salt of hydroxy-methoxy benzaldehyde |

| 2 | Separation of metal salt | Isolation of substantially pure metal salt by filtration or other means |

| 3 | Metal salt + Dimethyl sulfate | Alkylation to form 2,5-dimethoxybenzaldehyde (analogous to dimethylamino substitution) |

This method is described in detail for related compounds in US Patent US6670510B2 and can be adapted for the preparation of this compound by using appropriate amination reagents instead of dimethyl sulfate.

Synthesis via Thiosemicarbazone Derivative Route

Another approach involves synthesizing the aldehyde precursor (2-hydroxy-3-methoxybenzaldehyde) followed by derivatization:

- Step 1: Synthesis of 2-hydroxy-3-methoxybenzaldehyde by condensation of a substituted phenol (e.g., 4-methoxyphenol) with formaldehyde or paraformaldehyde under acidic conditions.

- Step 2: Preparation of thiosemicarbazone derivatives by refluxing the aldehyde with thiosemicarbazide in methanol, yielding compounds such as 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone.

- Step 3: Functional group transformations on the thiosemicarbazone intermediate to introduce the dimethylamino group at the 5-position.

This method has been reported in analytical chemistry literature for related compounds and is useful for producing derivatives for metal complexation studies, indicating the synthetic versatility of the aldehyde intermediate.

Comparative Analysis of Preparation Methods

| Feature | Metal Salt Alkylation Method | Thiosemicarbazone Derivative Route |

|---|---|---|

| Starting material | Crude 2-hydroxy-5-methoxybenzaldehyde | 2-hydroxy-3-methoxybenzaldehyde |

| Key reagents | Metal hydroxide, dimethyl sulfate (or amination agent) | Thiosemicarbazide, methanol |

| Purification | Metal salt isolation avoids distillation | Recrystallization of thiosemicarbazone product |

| Reaction conditions | Mild temperatures, avoids toxic gases | Reflux in methanol for 1 hour |

| Yield and purity | High yield, cost-effective, avoids expensive distillation | Moderate yields, suitable for analytical derivatives |

| Safety considerations | Avoids toxic hydrogen cyanide or zinc cyanide | Uses common organic reagents, safer |

Summary Table of Preparation Conditions

| Parameter | Metal Salt Alkylation Method | Thiosemicarbazone Route |

|---|---|---|

| Reaction temperature | 0–50 °C (alkylation step) | Reflux (~60 °C) |

| Reaction time | Few hours | 1 hour reflux |

| Purification method | Filtration of metal salt, minimal | Recrystallization from methanol |

| Yield | High (up to 97% reported for related compounds) | ~80% for thiosemicarbazone derivative |

| Safety | Avoids toxic cyanide gases | Uses common reagents |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-DMA-2-HMB serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of functional groups allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry.

Biological Applications

Antifungal Activity

Research has indicated that 5-DMA-2-HMB exhibits antifungal properties by disrupting cellular antioxidation systems. This mechanism targets key enzymes involved in redox homeostasis, potentially leading to cell death in fungal organisms.

Chemosensitizing Agent

The compound has been explored for its role as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs. Studies suggest that it may improve the therapeutic outcomes for patients undergoing chemotherapy by increasing the sensitivity of cancer cells to treatment .

Medicinal Chemistry

Drug Development

The structural features of 5-DMA-2-HMB suggest its potential as a candidate for drug development. Its dimethylamino group is often found in bioactive molecules, which may enhance its pharmacological properties. Preliminary studies indicate that it could interact with various biological targets, influencing metabolic pathways and offering new avenues for therapeutic interventions .

Industrial Applications

Dyes and Pigments

In industrial applications, 5-DMA-2-HMB is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as an effective colorant in various materials, including textiles and plastics .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Efficiency |

|---|---|---|

| Organic Synthesis | Used as an intermediate for complex molecule preparation | High |

| Alkylation | Reaction with dimethyl sulfate to form derivatives | Moderate |

Mechanism of Action

The mechanism of action of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to target cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to the disruption of redox homeostasis in fungal cells . This disruption enhances the efficacy of conventional antifungal agents and can lead to the inhibition of fungal growth.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Observations :

- The dimethylamino group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to bromine or acetyl substituents, which deactivate the ring .

- The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents (e.g., ethanol, DMF) relative to non-hydroxylated analogs .

Reactivity in Condensation Reactions

Benzaldehyde derivatives are often used in condensation reactions to form hydrazones, imines, or heterocycles.

Table: Reaction Yields (Hypothetical Data)

| Compound | Reaction with Hydrazine (Yield %) |

|---|---|

| This compound | ~85% (predicted) |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | ~60% |

| 2-Hydroxy-3-methoxybenzaldehyde | ~75% |

Physicochemical Properties

Notes:

- The dimethylamino group increases solubility in polar solvents but may introduce basicity, affecting stability in acidic conditions.

Biological Activity

5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde (DMHMB) is an organic compound with significant biological activity. Its structure, featuring a dimethylamino group, a hydroxy group, and a methoxy group, enhances its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMHMB, including its antimicrobial properties, interactions with biological targets, and implications for drug design.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- Structural Features :

- Dimethylamino group at the 5-position

- Hydroxy group at the 2-position

- Methoxy group at the 3-position

Antimicrobial Properties

Research has demonstrated that DMHMB exhibits notable antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of DMHMB

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Interaction with Biological Targets

DMHMB has been investigated for its binding affinity with various enzymes and receptors, which may influence several metabolic pathways. Preliminary findings suggest that it interacts with specific targets, including aldehyde dehydrogenases (ALDH), which are crucial in drug metabolism and detoxification processes.

Case Study: Aldehyde Dehydrogenase Inhibition

A study explored the inhibitory effects of DMHMB on ALDH1A3, revealing that it demonstrates a significant capacity to inhibit this enzyme. The IC50 value was determined to be approximately 50 µM, indicating moderate potency in comparison to other known inhibitors.

Table 2: Comparison of IC50 Values for DMHMB and Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| DMHMB | 50 | ALDH1A3 |

| DEAB | >200 | ALDH1A3 |

| Compound X | 30 | ALDH1A3 |

The biological activity of DMHMB can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This structural compatibility enhances its binding affinity, leading to effective inhibition of enzymatic activity.

Implications for Drug Design

The unique structural features of DMHMB suggest potential for development as a therapeutic agent. Its ability to modulate enzyme activity may have implications in treating conditions related to oxidative stress and metabolic disorders. Further research is needed to explore its pharmacokinetics and therapeutic efficacy in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde?

- Methodological Answer : A common approach involves condensation reactions using aldehydes and amines under acidic catalysis. For example, refluxing 2-hydroxy-3-methoxybenzaldehyde with dimethylamine in ethanol, followed by acetic acid catalysis, can yield the target compound. Reaction progress should be monitored via thin-layer chromatography (TLC) using dichloromethane as the mobile phase and UV visualization. Post-synthesis purification may involve recrystallization or column chromatography .

Q. How can researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. Reference ¹H-NMR peaks to residual non-deuterated DMSO (2.50 ppm) and ¹³C-NMR to DMSO (39.52 ppm). Key signals include aromatic protons (δ 7.0–8.0 ppm) and methoxy/dimethylamino groups (δ 3.0–4.0 ppm) .

- FTIR : Identify functional groups via attenuated total reflection (ATR). Expect peaks for hydroxyl (~3200 cm⁻¹), aldehyde carbonyl (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

Q. What experimental methods determine solubility and stability in different solvents?

- Methodological Answer :

- Solubility : Perform gravimetric analysis by dissolving the compound incrementally in solvents (e.g., water, ethanol, DMSO) at 25°C. Centrifuge to isolate undissolved material and calculate saturation concentration. For example, similar aldehydes show 8.45 mg/mL solubility in water and higher solubility in ethanol .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or UV-Vis spectroscopy for aldehyde oxidation or demethylation byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., acetic acid, BF₃·Et₂O) to enhance reaction rates. For instance, acetic acid increased hydrazone formation efficiency by 91% in analogous syntheses .

- Temperature/Time : Use a factorial design to evaluate reflux vs. microwave-assisted synthesis. Reaction completion (monitored via TLC/NMR) may reduce from 15 hours to <3 hours under optimized conditions .

Q. What computational approaches elucidate the compound’s electronic structure and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare calculated IR spectra with experimental data to validate models .

- Hydrogen Bonding : Use CrystalExplorer to map Hirshfeld surfaces from X-ray diffraction data (if available). Quantify interactions like O–H···O or N–H···O in crystal lattices .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, melting points)?

- Methodological Answer :

- Data Reconciliation : Cross-reference experimental protocols. For example, melting points vary with heating rate (e.g., 1–2°C/min). Use differential scanning calorimetry (DSC) for precise measurements.

- Reproducibility : Validate solubility values using standardized OECD guidelines. Discrepancies may arise from impurities or polymorphic forms, which can be identified via X-ray powder diffraction (XRPD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.